1-(5-Amino-3-methylisothiazol-4-yl)ethanone
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Overview
Description
“1-(5-Amino-3-methylisothiazol-4-yl)ethanone” is a chemical compound with the CAS Number: 871673-30-2. It has a molecular weight of 156.21 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(5-amino-3-methyl-4-isothiazolyl)ethanone. The InChI code is 1S/C6H8N2OS/c1-3-5(4(2)9)6(7)10-8-3/h7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Derivative Formation
- Microwave-assisted Synthesis : The compound has been utilized in microwave-assisted synthesis processes to create various derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone, showcasing its versatility in chemical synthesis and the formation of heterocyclic compounds (Ankati & Biehl, 2010).
- Antimicrobial Activity : A derivative of the compound, synthesized using 4-chlorophenol, demonstrated potential antimicrobial activity, indicating its relevance in pharmaceutical and medicinal research (Wanjari, 2020).
- Antiviral Activity : Derivatives formed from the compound have shown potential in antiviral activities, making it a promising candidate in the search for new treatment options against viral infections (Attaby et al., 2006).
Bioactive Compound Synthesis
- COVID-19 Research : A derivative of the compound was used as a predecessor molecule in the synthesis of molecules aimed at inhibiting the main protease of the Coronavirus, highlighting its contribution to pandemic-related research (Rashdan et al., 2021).
- Immunosuppressive Properties : Certain derivatives of the compound have shown potent immunosuppressive effects against macrophages and T-lymphocytes, indicating its potential use in developing treatments for autoimmune diseases and in organ transplantation (Abdel‐Aziz et al., 2011).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : A derivative was identified as a potential corrosion inhibitor for mild steel in a corrosive environment, demonstrating the compound's utility in industrial applications related to material preservation (Jawad et al., 2020).
Catalysis and Green Chemistry
- Green Chemistry : The compound was involved in the green synthesis of imidazo[2,1-b]thiazole derivatives, emphasizing its role in promoting environmentally friendly chemical processes (Vekariya et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The signal word is “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P264, P270, P301+P312, P330, and P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .
properties
IUPAC Name |
1-(5-amino-3-methyl-1,2-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(7)10-8-3/h7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVPUDCMVBHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-3-methylisothiazol-4-yl)ethanone |
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